3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Overview
Description
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly important in organic chemistry due to its stability and versatility .
Preparation Methods
The synthesis of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This method is favored for its high yield and selectivity. The reaction typically involves the use of copper(I) catalysts under mild conditions . Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline undergoes various chemical reactions, including:
Scientific Research Applications
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline involves its interaction with specific molecular targets. For instance, as an HSP90 inhibitor, it binds to the N-terminal ATP-binding pocket of HSP90, preventing the proper folding of client proteins and leading to their degradation . This disruption of protein homeostasis can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can be compared with other triazole derivatives such as:
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also exhibit HSP90 inhibitory activity but may differ in their binding affinities and selectivity.
1,4-disubstituted-1,2,3-triazoles: These compounds are known for their antimicrobial activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(4-ethyltriazol-1-yl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOPNIRUCAQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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